N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the scalability and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones to enhance the compound’s biological activity.
Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its reactivity and interactions with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Imidazole Containing Compounds: These compounds have the imidazole ring and are known for their diverse pharmacological properties.
Uniqueness
N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of both imidazole and triazole rings in its structure. This dual presence enhances its ability to interact with a broader range of biological targets, potentially leading to more potent and selective therapeutic effects .
Properties
IUPAC Name |
N-[2-(1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c19-11(14-3-5-17-8-12-7-15-17)9-1-2-10-13-4-6-18(10)16-9/h1-2,4,6-8H,3,5H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBSMZNWMNQDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)NCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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